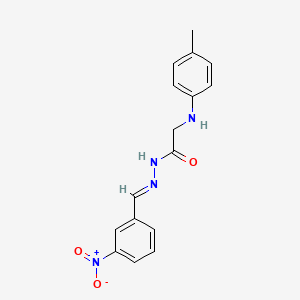
N'-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide is an organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-(4-toluidino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar hydrazones are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity of the product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazone linkage can be cleaved under acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Cleavage of the hydrazone linkage to form the corresponding aldehyde and hydrazine.
Substitution: Introduction of various substituents onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets such as enzymes or receptors. The nitro group and hydrazone linkage may play crucial roles in these interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Nitrobenzylidene)-2-(4-aminophenyl)acetohydrazide
- N’-(3-Nitrobenzylidene)-2-(4-methoxyphenyl)acetohydrazide
- N’-(3-Nitrobenzylidene)-2-(4-chlorophenyl)acetohydrazide
Uniqueness
N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide is unique due to the presence of the 4-toluidino group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.
Properties
Molecular Formula |
C16H16N4O3 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-(4-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H16N4O3/c1-12-5-7-14(8-6-12)17-11-16(21)19-18-10-13-3-2-4-15(9-13)20(22)23/h2-10,17H,11H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
RQPDFCXYLDXGQZ-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















